molecular formula C12H22O3 B14521857 Acetic acid;2,6-dimethylocta-3,7-dien-2-ol CAS No. 62911-77-7

Acetic acid;2,6-dimethylocta-3,7-dien-2-ol

Cat. No.: B14521857
CAS No.: 62911-77-7
M. Wt: 214.30 g/mol
InChI Key: DOEMUKYJWMPKKT-UHFFFAOYSA-N
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Description

Acetic acid;2,6-dimethylocta-3,7-dien-2-ol, also known as geranyl acetate, is an organic compound with the molecular formula C12H20O2. It is a naturally occurring ester found in various essential oils, including those of lemongrass, lavender, and roses. This compound is known for its pleasant floral aroma and is widely used in the fragrance and flavor industries .

Preparation Methods

Synthetic Routes and Reaction Conditions

Geranyl acetate can be synthesized through the esterification of geraniol with acetic acid. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of geraniol to geranyl acetate .

Industrial Production Methods

In industrial settings, geranyl acetate is produced through a similar esterification process but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous reactors and advanced separation techniques, such as distillation, ensures the efficient production of high-quality geranyl acetate .

Chemical Reactions Analysis

Types of Reactions

Geranyl acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Hydrolysis: Geraniol and acetic acid.

    Oxidation: Geranyl acetate epoxide.

    Reduction: Geraniol.

Scientific Research Applications

Geranyl acetate has a wide range of applications in scientific research, including:

    Chemistry: Used as a starting material for the synthesis of various organic compounds and as a reagent in organic reactions.

    Biology: Studied for its antimicrobial and antifungal properties, making it a potential candidate for use in pharmaceuticals and natural preservatives.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Widely used in the fragrance and flavor industries due to its pleasant aroma.

Mechanism of Action

The mechanism of action of geranyl acetate involves its interaction with various molecular targets and pathways. In biological systems, geranyl acetate can modulate the activity of enzymes and receptors, leading to its observed antimicrobial and anti-inflammatory effects. The compound’s ability to disrupt microbial cell membranes and inhibit enzyme activity contributes to its antimicrobial properties .

Comparison with Similar Compounds

Geranyl acetate is similar to other esters of geraniol, such as:

Uniqueness

Geranyl acetate stands out due to its unique combination of a pleasant floral aroma and its versatile applications in various industries. Its antimicrobial and anti-inflammatory properties further enhance its value in scientific research and potential therapeutic applications .

Properties

CAS No.

62911-77-7

Molecular Formula

C12H22O3

Molecular Weight

214.30 g/mol

IUPAC Name

acetic acid;2,6-dimethylocta-3,7-dien-2-ol

InChI

InChI=1S/C10H18O.C2H4O2/c1-5-9(2)7-6-8-10(3,4)11;1-2(3)4/h5-6,8-9,11H,1,7H2,2-4H3;1H3,(H,3,4)

InChI Key

DOEMUKYJWMPKKT-UHFFFAOYSA-N

Canonical SMILES

CC(CC=CC(C)(C)O)C=C.CC(=O)O

Origin of Product

United States

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